molecular formula C8H7F2NO B1322885 3,4-Difluoro-2-methylbenzamide CAS No. 1806277-70-2

3,4-Difluoro-2-methylbenzamide

Cat. No.: B1322885
CAS No.: 1806277-70-2
M. Wt: 171.14 g/mol
InChI Key: CROZSCSWGXWZKB-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzamide is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

3,4-Difluoro-2-methylbenzamide derivatives have shown significant potential in catalysis, particularly in the iron-catalyzed, fluoroamide-directed C-H fluorination. This process allows for the mild and selective fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. The technique is notable for its broad substrate scope, functional group tolerance, and avoidance of noble metal additives, suggesting its utility in complex organic synthesis (Groendyke, AbuSalim, & Cook, 2016).

Role in Bacterial Cell Division Inhibition

Benzodioxane-benzamides as Bacterial Cell Division Inhibitors

Some this compound analogs have been identified as potent inhibitors of the essential bacterial cell division protein FtsZ. Through a series of modifications, these compounds, particularly those bearing 1,4-benzodioxane-2-methyl residue at the 3-position, have been recognized as potent antistaphylococcal agents (Chiodini et al., 2015).

Imaging and Radiotracer Applications

Synthesis of Carbon-11-labeled CK1 Inhibitors

This compound derivatives have been utilized in the synthesis of radiotracers for imaging purposes, particularly in Alzheimer's disease. The development of carbon-11-labeled casein kinase 1 (CK1) inhibitors demonstrates the potential of these compounds in positron emission tomography (PET) imaging, highlighting their relevance in biomedical research (Gao, Wang, & Zheng, 2018).

Ligand and Polymer Research

The N,N '-bis(trimethylsilyl)pentafluorobenzamidinate Ligand

In the realm of ligand research and ethene oligomerization, this compound derivatives have contributed significantly. The development of the pentafluorobenzamidinate ligand and its application in catalytic ethene oligomerization underscores the versatility and potential of these compounds in industrial applications (Brussee, Meetsma, Hessen, & Teuben, 2000).

Properties

IUPAC Name

3,4-difluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROZSCSWGXWZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.